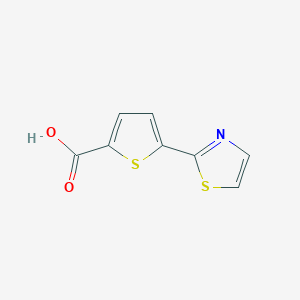

5-(1,3-thiazol-2-yl)thiophene-2-carboxylic Acid

Description

Crystallographic Characterization and Bonding Patterns

The crystallographic analysis of this compound reveals fundamental structural parameters that define its molecular architecture. The compound exhibits a molecular formula of C8H5NO2S2 with a molecular weight of 211.2608 grams per mole. Crystallographic studies of related thiazole-thiophene systems provide valuable insights into the bonding patterns and molecular geometry characteristic of this class of compounds.

Research on similar thiazole-thiophene derivatives demonstrates that these compounds typically crystallize in monoclinic space groups, with space group P21/c being particularly common. The molecular layered structure observed in thiophene-containing compounds is characterized by the formation of well-known herringbone structures that spread laterally along specific crystallographic planes. This arrangement influences both the packing efficiency and the intermolecular interactions within the crystal lattice.

X-ray crystallographic analysis of related compounds reveals that thiazole rings are approximately coplanar with thiophene rings, typically exhibiting dihedral angles ranging from 4.81 to 6.23 degrees between the two heterocyclic systems. This near-planar configuration facilitates effective pi-electron conjugation across the entire molecular framework, contributing to the compound's electronic properties and stability.

The bonding patterns within the molecule are characterized by the direct attachment of the thiazole ring at the 2-position to the thiophene ring at the 5-position. Crystal structure analyses of analogous compounds show that the sulfur atoms of both heterocyclic rings adopt trans configurations relative to each other, minimizing steric hindrance and optimizing molecular stability. The carboxylic acid functionality at the 2-position of the thiophene ring introduces additional hydrogen bonding capabilities that significantly influence the crystal packing arrangements.

Intermolecular interactions within the crystal structure are dominated by hydrogen bonding patterns involving the carboxylic acid group. These interactions typically form zigzag chains along specific crystallographic directions through weak carbon-hydrogen to nitrogen interactions, as observed in related thiazole-thiophene systems. The presence of multiple heteroatoms provides numerous sites for both hydrogen bond donors and acceptors, creating a complex network of intermolecular forces that stabilize the crystal structure.

Spectroscopic Analysis (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

The spectroscopic characterization of this compound provides detailed information about its molecular structure and electronic environment. Nuclear magnetic resonance spectroscopy reveals characteristic resonance patterns that confirm the presence and connectivity of the thiazole and thiophene ring systems.

Proton nuclear magnetic resonance analysis of thiazole-containing compounds typically shows distinctive singlet resonances for the thiazole carbon-hydrogen bonds in the region of 6.94 to 8.20 parts per million. The thiazole proton signals appear as characteristic singlets due to the absence of vicinal coupling, with the specific chemical shift depending on the electronic environment created by the adjacent thiophene ring. The thiophene ring protons typically resonate in the aromatic region between 7.2 and 7.5 parts per million, appearing as distinct multiplets due to the coupling patterns within the five-membered ring system.

Carbon-13 nuclear magnetic resonance spectroscopy provides crucial information about the carbon framework of the molecule. The thiazole carbon atoms exhibit characteristic resonances, with the carbon-sulfur bond typically appearing around 100.9 parts per million, the sulfur-carbon-carbon-hydrogen carbon resonating at approximately 138.1 parts per million, and the carbon-nitrogen bond showing signals near 168.2 parts per million. These chemical shift values are consistent with the electronic properties of the thiazole ring system and confirm the successful formation of the heterocyclic structure.

The carboxylic acid functionality is readily identified through both proton and carbon-13 nuclear magnetic resonance spectroscopy. The carboxylic acid proton typically appears as a broad singlet in the region of 10-12 parts per million due to rapid exchange processes, while the carbonyl carbon resonates in the characteristic region around 170-175 parts per million. The chemical shift of the carbonyl carbon is influenced by the electronic effects of the adjacent thiophene ring system.

Infrared spectroscopy provides complementary structural information through the identification of characteristic vibrational modes. The carboxylic acid functionality exhibits distinctive absorption bands, with the hydroxyl group showing broad absorption around 2500-3300 wavenumbers due to hydrogen bonding effects. The carbonyl stretch typically appears as a strong absorption band near 1700 wavenumbers, with the exact frequency depending on the extent of conjugation with the adjacent aromatic system.

The thiazole and thiophene ring systems contribute characteristic absorption bands in the fingerprint region of the infrared spectrum. Carbon-nitrogen stretching vibrations typically appear around 1542 wavenumbers, while carbon-sulfur bond vibrations contribute to the complex pattern of absorptions below 1500 wavenumbers. These characteristic frequencies provide definitive confirmation of the heterocyclic ring systems and their connectivity.

Mass spectrometric analysis confirms the molecular weight and fragmentation patterns of the compound. Electrospray ionization mass spectrometry typically shows the molecular ion peak at mass-to-charge ratio 212, corresponding to the protonated molecular ion [M+H]+. The fragmentation pattern provides information about the stability of the different portions of the molecule, with common fragmentation pathways involving the loss of the carboxylic acid functionality or cleavage of the inter-ring bond.

Computational Modeling of Electron Density Distribution

Computational modeling provides detailed insights into the electron density distribution and electronic properties of this compound. Density functional theory calculations using the B3LYP functional with 6-31G(d,p) basis sets have been successfully applied to analyze the electronic structure of related thiazole-thiophene systems.

The optimized molecular geometry obtained through computational modeling confirms the near-planar configuration of the thiazole and thiophene rings. Frequency calculations demonstrate that all vibrational modes exhibit positive frequencies, confirming that the optimized structure represents a true energy minimum on the potential energy surface. The absence of imaginary frequencies validates the stability of the calculated molecular geometry.

Electron density distribution analysis reveals the polarized nature of the thiazole ring system, with significant electron density variations across the ring. The carbon atom at the 2-position of the thiazole ring exhibits electron-poor character with a calculated π-electron density of +0.135, while the carbon at the 5-position shows electron-rich characteristics with a density of -0.077. This polarization pattern significantly influences the electronic properties of the molecule and its potential interactions with other chemical species.

The conjugation between the thiazole and thiophene ring systems creates an extended π-electron system that significantly affects the molecular electronic properties. Computational analysis shows that this conjugated system enhances the molecular hyperpolarizability, with theoretical calculations predicting enhancement factors of approximately two-fold compared to non-conjugated analogues. The electron density distribution along the conjugated pathway shows significant delocalization, contributing to the overall stability of the molecular system.

Frontier molecular orbital analysis provides insights into the reactivity patterns of the compound. The highest occupied molecular orbital typically exhibits significant electron density on the thiophene ring system, while the lowest unoccupied molecular orbital shows substantial contribution from the thiazole moiety. This orbital distribution pattern influences the compound's potential participation in electron transfer processes and its interactions with other molecular species.

The carboxylic acid functionality introduces additional complexity to the electron density distribution. Computational modeling shows that the carbonyl oxygen atoms exhibit high electron density, making them favorable sites for hydrogen bonding and other electrophilic interactions. The hydroxyl hydrogen atom carries significant positive charge, enhancing its potential as a hydrogen bond donor in intermolecular interactions.

Electrostatic potential mapping reveals the spatial distribution of charge across the molecular surface. The regions around the heteroatoms, particularly the nitrogen and sulfur atoms, show characteristic potential patterns that influence the molecule's interaction with other species. The thiazole nitrogen atom typically exhibits negative electrostatic potential, making it a favorable site for protonation or coordination with metal centers.

Bond length analysis from computational optimization shows that the inter-ring bond connecting the thiazole and thiophene systems exhibits partial double bond character due to conjugation effects. The calculated bond length is typically shorter than a standard carbon-carbon single bond, confirming the presence of π-electron delocalization across the molecular framework. This structural feature contributes to the overall planarity and stability of the molecular system.

Properties

IUPAC Name |

5-(1,3-thiazol-2-yl)thiophene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO2S2/c10-8(11)6-2-1-5(13-6)7-9-3-4-12-7/h1-4H,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOQDQGHUGZODMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=N1)C2=CC=C(S2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,3-thiazol-2-yl)thiophene-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of thiophene-2-carboxylic acid with thioamide derivatives in the presence of a dehydrating agent . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis, which allows for better control over reaction parameters and yields . The use of automated systems and advanced purification techniques ensures the production of high-purity this compound on a larger scale .

Chemical Reactions Analysis

Types of Reactions

5-(1,3-thiazol-2-yl)thiophene-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols . Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted thiazole and thiophene compounds .

Scientific Research Applications

Medicinal Chemistry

The compound has been explored for its potential therapeutic applications, particularly in the following areas:

Anticancer Activity

Research indicates that derivatives of thiazole and thiophene compounds exhibit promising anticancer properties. For instance, studies have shown that thiazole-bearing compounds can selectively inhibit cancer cell proliferation. In one study, specific analogues demonstrated significant cytotoxicity against human melanoma and glioblastoma cell lines, with IC50 values ranging from 10 to 30 µM . The structure-activity relationship (SAR) analysis suggested that substituents on the thiazole ring play a crucial role in enhancing anticancer efficacy .

Antibacterial and Antifungal Properties

5-(1,3-thiazol-2-yl)thiophene-2-carboxylic acid has been investigated for its antibacterial and antifungal activities. Compounds containing thiazole rings have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) of certain derivatives were significantly lower than those of standard antibiotics . Additionally, some derivatives have been evaluated for their antifungal activity against pathogenic fungi, demonstrating potential as therapeutic agents .

Anti-inflammatory Effects

Thiazole derivatives are also noted for their anti-inflammatory properties. The compound has been studied for its ability to modulate inflammatory pathways, which may be beneficial in treating conditions like arthritis and other inflammatory diseases .

Biological Applications

The biological implications of this compound extend beyond direct therapeutic applications:

Enzyme Inhibition

This compound has been identified as a potent inhibitor of specific enzymes involved in disease processes. For example, some thiazole derivatives have shown high binding affinity as inhibitors of retinoic acid receptor-related orphan receptor-gamma-t (RORγt), which is implicated in autoimmune diseases .

Antiviral Activity

Recent studies have highlighted the antiviral potential of thiazole-containing compounds against noroviruses and other viral pathogens. The mechanism appears to involve interference with viral replication processes .

Material Science Applications

Beyond biological applications, this compound is also being explored in material science:

Organic Electronics

Due to its electronic properties, this compound is being investigated for use in organic semiconductors and photovoltaic devices. The incorporation of thiophene and thiazole units can enhance charge transport properties, making it suitable for applications in organic light-emitting diodes (OLEDs) and organic solar cells .

Synthesis of New Materials

The compound serves as a building block for synthesizing more complex heterocyclic compounds that can be utilized in various industrial applications. Its versatility allows for the development of new materials with tailored properties for specific uses.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 5-(1,3-thiazol-2-yl)thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 5-(1,3-thiazol-2-yl)thiophene-2-carboxylic acid with structurally analogous compounds, focusing on substituents, physicochemical properties, and reported applications:

*Estimated based on molecular formula C₈H₅NO₂S₂.

Key Observations:

Bulkier Substituents: The benzodioxin group in 5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiophene-2-carboxylic acid increases steric bulk and solubility, which may influence pharmacokinetics. Basic Moieties: The piperidine group in 5-[(4-aminopiperidin-1-yl)methyl]thiophene-2-carboxylic acid introduces a basic center, enhancing water solubility and membrane permeability.

Synthetic Approaches :

- Cross-Coupling : Fluorophenyl derivatives are synthesized via Suzuki-Miyaura coupling .

- Heterocyclization : Thiazole-containing analogs (e.g., ) are prepared through cyclocondensation of thiosemicarbazides or similar precursors .

Biological Relevance: Thiazole and thiophene hybrids are associated with kinase inhibition and antimicrobial activity . Sulfonamide derivatives (e.g., ) are known for targeting carbonic anhydrases or proteases .

Biological Activity

5-(1,3-thiazol-2-yl)thiophene-2-carboxylic acid is an intriguing compound known for its diverse biological activities. This article delves into its antimicrobial and anticancer properties, mechanisms of action, and potential applications in pharmaceutical research.

Chemical Structure and Properties

This compound features a thiophene ring substituted with a thiazole group at the 5-position and a carboxylic acid functional group at the 2-position. Its molecular formula is , which contributes to its unique reactivity and biological properties. The presence of heterocyclic rings, such as thiazole and thiophene, is often associated with bioactive compounds, enhancing the compound's potential in medicinal chemistry .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness comparable to standard antibiotics. The compound's mechanism of action may involve interference with bacterial metabolic pathways or inhibition of specific enzymes critical for bacterial survival .

Table 1: Antimicrobial Activity Against Various Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 16 µg/mL | |

| Bacillus cereus | 64 µg/mL |

Anticancer Properties

In addition to its antimicrobial effects, this compound has shown promise in anticancer research. Studies have indicated that the compound can inhibit the growth of various cancer cell lines, suggesting its potential as a therapeutic agent in oncology.

The anticancer activity of this compound may be attributed to its ability to induce apoptosis in cancer cells and inhibit key signaling pathways involved in cell proliferation. Specifically, it has been noted for its interaction with retinoic acid receptor-related orphan receptor-gamma-t (RORγt), which plays a role in regulating immune responses and inflammation .

Table 2: Anticancer Activity Against Various Cell Lines

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| A549 (lung cancer) | 15 ± 3 | |

| HCT116 (colon cancer) | 20 ± 4 | |

| HepG2 (liver cancer) | 25 ± 5 |

Case Studies

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against multi-drug resistant strains of bacteria. The results indicated that the compound exhibited lower MIC values than traditional antibiotics like penicillin and tetracycline, highlighting its potential as a novel antimicrobial agent .

Case Study 2: Anticancer Activity

In vitro studies on A549 lung cancer cells demonstrated that treatment with this compound resulted in significant cell death compared to untreated controls. The compound was found to induce apoptosis through the activation of caspase pathways, suggesting a promising avenue for further development in cancer therapeutics .

Q & A

Q. What are the established synthetic routes for 5-(1,3-thiazol-2-yl)thiophene-2-carboxylic acid, and how can they be adapted for laboratory-scale preparation?

Methodological Answer : A common approach involves refluxing precursors in acetic acid with sodium acetate as a catalyst. For example, analogous thiophene-carboxylic acid derivatives are synthesized by reacting 3-formyl-1H-indole-2-carboxylic acid derivatives with aminothiazole precursors under acidic reflux conditions . Adaptations include adjusting stoichiometric ratios (e.g., 1.1 equivalents of aldehyde to 1.0 equivalent of aminothiazole) and purification via recrystallization from DMF/acetic acid mixtures. Solvent choice (e.g., DCM or DMF) and reaction duration (3–5 hours) significantly impact yield and purity.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the compound’s structural integrity?

Methodological Answer :

- NMR : ¹H and ¹³C NMR confirm regiochemistry of thiophene and thiazole rings. For example, coupling constants in aromatic regions distinguish substitution patterns.

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) monitors purity (>95%) and detects degradation products .

- Mass Spectrometry : High-resolution ESI-MS identifies molecular ions (e.g., [M+H]⁺) and fragmentation patterns, critical for verifying synthetic intermediates .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

Methodological Answer :

- Anti-inflammatory Activity : Use LPS-induced TNF-α suppression assays in macrophages, comparing IC₅₀ values to reference compounds like indomethacin .

- Antimicrobial Screening : Disk diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .

- Enzyme Inhibition : Test inhibition of kinases (e.g., GSK-3β) or cyclooxygenase (COX-2) via fluorometric or colorimetric assays .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields while minimizing byproducts?

Methodological Answer :

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 5 hours to 30 minutes) and improves regioselectivity, as demonstrated for triazole-thiophene hybrids .

- Catalyst Screening : Test Pd/Cu catalysts for cross-coupling steps or TEMPO for oxidation of intermediates.

- Solvent Optimization : Replace acetic acid with ionic liquids (e.g., [BMIM][BF₄]) to enhance solubility and reduce side reactions .

Q. How should researchers resolve contradictions in biological activity data across different assay systems?

Methodological Answer :

- Dose-Response Validation : Replicate assays in triplicate with standardized protocols (e.g., fixed cell lines, serum-free conditions) to rule out variability .

- Metabolite Profiling : Use LC-MS to identify active metabolites or degradation products that may influence results .

- Structural Analog Comparison : Benchmark activity against analogs (e.g., 5-phenylthiophene-2-carboxylic acid derivatives) to isolate substituent effects .

Q. What computational strategies predict the compound’s interactions with biological targets?

Methodological Answer :

- Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to COX-2 or kinase active sites. Focus on hydrogen bonding with carboxylic acid and π-π stacking with thiazole .

- MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-protein complexes in aqueous environments.

- QSAR Modeling : Develop models using descriptors like LogP, polar surface area, and H-bond donors to predict bioavailability .

Q. How can derivatives be rationally designed to enhance metabolic stability or target selectivity?

Methodological Answer :

- Bioisosteric Replacement : Substitute thiazole with 1,2,4-triazole to improve solubility or replace thiophene with furan for reduced hepatotoxicity .

- Prodrug Strategies : Synthesize methyl esters or hydroxypropoxy derivatives to enhance membrane permeability, followed by esterase-mediated activation .

- Chelation Modifications : Introduce metal-binding groups (e.g., pyridyl substituents) to target metalloenzymes .

Q. Which techniques assess the compound’s stability under physiological or storage conditions?

Methodological Answer :

- Forced Degradation Studies : Expose to heat (40–60°C), UV light, or oxidative conditions (H₂O₂), then quantify degradation via HPLC .

- pH Stability Profiling : Incubate in buffers (pH 1–10) and monitor carboxylic acid integrity via ¹H NMR peak shifts .

- Lyophilization Stability : Test reconstitution efficiency after freeze-drying and storage at −20°C for 6–12 months .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.